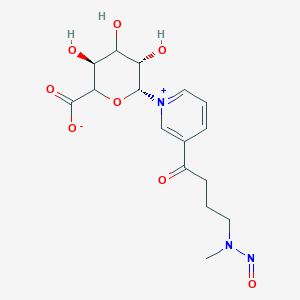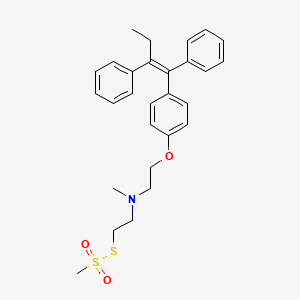
N-Desmetil Tamoxifeno Metanosulfonato
Descripción general
Descripción
N-Desmethyl Tamoxifen Methanethiosulfonate is a biochemical compound with the molecular formula C28H33NO3S2 and a molecular weight of 495.70 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer .
Aplicaciones Científicas De Investigación
N-Desmethyl Tamoxifen Methanethiosulfonate has several scientific research applications across various fields. In chemistry, it is used as a reagent for studying protein interactions and modifications . In biology, it is employed in proteomics research to investigate protein function and structure . In medicine, it serves as a tool for understanding the mechanisms of action of tamoxifen and its metabolites . Additionally, it has industrial applications in the development of new pharmaceuticals and biochemical assays .
Mecanismo De Acción
Target of Action
N-Desmethyl Tamoxifen Methanethiosulfonate primarily targets the estrogen receptors (ERs) in the body . These receptors play a crucial role in the growth and development of certain types of breast cancer. The compound’s active metabolites have a high affinity for these receptors, which is several hundred times more than the parent compound .
Mode of Action
The compound interacts with its targets, the estrogen receptors, by competitively binding to them . This results in the formation of a nuclear complex that decreases DNA synthesis and inhibits estrogen effects . This interaction leads to changes in the cell, including a reduction in estrogen-dependent cell growth and proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the caspase pathway . The administration of N-Desmethyl Tamoxifen Methanethiosulfonate results in a time- and dose-dependent induction of caspase activity, which precedes apoptosis . This suggests that the compound may inhibit mammary carcinogenesis and tumor growth in vivo through the induction of caspase-dependent apoptosis .
Pharmacokinetics
N-Desmethyl Tamoxifen Methanethiosulfonate is extensively metabolized in the body, primarily by the cytochrome P450 enzymes . The compound is transformed into active metabolites, including 4-hydroxy N-Desmethyl Tamoxifen Methanethiosulfonate (also known as endoxifen), which are present in high levels in both the plasma and the tumor tissues . The biotransformation in humans is primarily attributable to the action of CYP 3A4 and CYP 2D6 .
Result of Action
The molecular and cellular effects of N-Desmethyl Tamoxifen Methanethiosulfonate’s action are significant. The compound’s interaction with the estrogen receptors and the subsequent changes in the cell lead to a reduction in estrogen-dependent cell growth and proliferation . Additionally, the compound induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative human breast cancer cells by activating the caspase pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Desmethyl Tamoxifen Methanethiosulfonate. For instance, the compound’s metabolism and, consequently, its efficacy can be affected by the patient’s cytochrome P450 2D6 genotype . Certain medications commonly prescribed to patients on tamoxifen therapy can also inhibit the production of endoxifen, one of the compound’s active metabolites . Therefore, these factors should be considered when administering N-Desmethyl Tamoxifen Methanethiosulfonate.
Análisis Bioquímico
Biochemical Properties
N-Desmethyl Tamoxifen Methanethiosulfonate is involved in biochemical reactions that are crucial in the treatment of estrogen receptor-positive breast cancer. It interacts with various enzymes and proteins, including the cytochrome P450 enzymes, which play a significant role in its formation . The compound is further metabolized into endoxifen, which is considered the major active form of Tamoxifen in the body .
Cellular Effects
The effects of N-Desmethyl Tamoxifen Methanethiosulfonate on cells are primarily related to its role as a metabolite of Tamoxifen. Tamoxifen and its metabolites compete with estrogen for binding to estrogen receptors, inhibiting estrogen-dependent growth of tumor cells . This suggests that N-Desmethyl Tamoxifen Methanethiosulfonate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-Desmethyl Tamoxifen Methanethiosulfonate exerts its effects at the molecular level through its metabolite, endoxifen. Endoxifen binds to estrogen receptors with a higher affinity than Tamoxifen, inhibiting the effects of estrogen on these receptors . This binding interaction can lead to changes in gene expression and potentially inhibit or activate certain enzymes.
Dosage Effects in Animal Models
While specific studies on N-Desmethyl Tamoxifen Methanethiosulfonate dosage effects in animal models are limited, research on Tamoxifen provides some insights. For instance, one study showed that the subcutaneous injection of 1 mg/kg Tamoxifen in adult female Sprague Dawley rats resulted in higher exposure of the metabolites, including N-Desmethyl Tamoxifen .
Metabolic Pathways
N-Desmethyl Tamoxifen Methanethiosulfonate is part of the metabolic pathway of Tamoxifen. Tamoxifen is metabolized by phase I reactions to active compounds primarily by hydroxylation and demethylation, leading to the formation of N-Desmethyl Tamoxifen .
Transport and Distribution
The transport and distribution of N-Desmethyl Tamoxifen Methanethiosulfonate within cells and tissues are likely similar to that of Tamoxifen and its other metabolites. For instance, concentrations of Tamoxifen and its metabolites in pleural, pericardial, and peritoneal effusions equalled those detected in serum .
Subcellular Localization
Given its role as a metabolite of Tamoxifen, it is likely to be found in similar locations within the cell, particularly in areas where estrogen receptors are present due to its role in binding to these receptors .
Métodos De Preparación
The preparation of N-Desmethyl Tamoxifen Methanethiosulfonate involves several synthetic routes and reaction conditions. One common method includes the reaction of N-Desmethyl Tamoxifen with methanethiosulfonate under controlled conditions . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
N-Desmethyl Tamoxifen Methanethiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of N-Desmethyl Tamoxifen Methanethiosulfonate can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Comparación Con Compuestos Similares
N-Desmethyl Tamoxifen Methanethiosulfonate is similar to other tamoxifen metabolites, such as N-Desmethyltamoxifen and endoxifen . it is unique in its specific chemical structure and its ability to inhibit aromatase . Other similar compounds include tamoxifen, 4-hydroxy-tamoxifen, and norendoxifen . Each of these compounds has distinct properties and mechanisms of action, making them valuable tools in breast cancer research and treatment .
Propiedades
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKOLRQKLGUPAC-DQSJHHFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


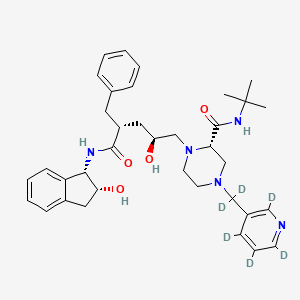
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)

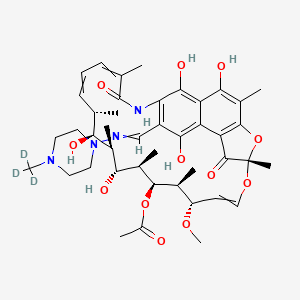
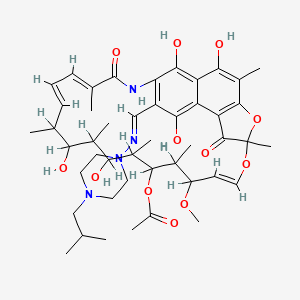
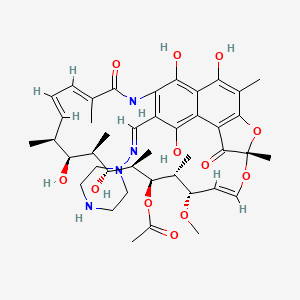

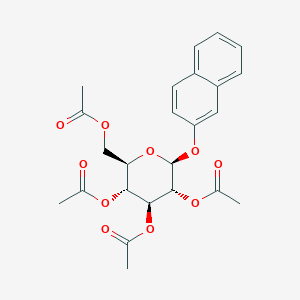
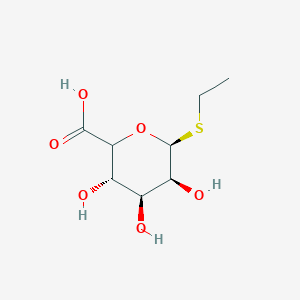
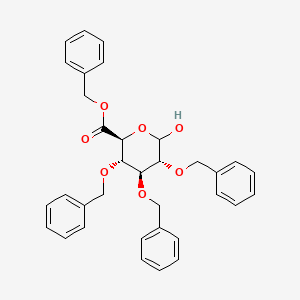
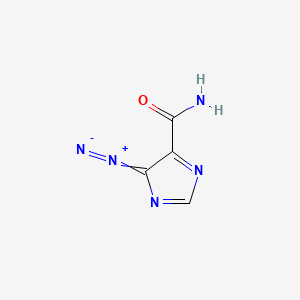

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
